molecular formula C21H19N3O5 B6492174 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898462-33-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B6492174
CAS No.: 898462-33-4
M. Wt: 393.4 g/mol
InChI Key: KWPLSNNKEOOQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.13247072 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenases affects several biochemical pathways. For instance, the inhibition of cholinesterases can lead to an increase in acetylcholine levels, affecting neurotransmission. On the other hand, the inhibition of lipoxygenases can disrupt the metabolism of arachidonic acid, potentially affecting inflammatory responses .

Pharmacokinetics

Similar compounds have been shown to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The compound has shown promising results in inhibiting bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis . This suggests that it could have potential applications as an antibacterial agent.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c25-18-4-1-12-9-15(10-13-5-6-24(18)19(12)13)23-21(27)20(26)22-14-2-3-16-17(11-14)29-8-7-28-16/h2-3,9-11H,1,4-8H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPLSNNKEOOQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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